molecular formula C7H14BrNO B12926005 4-Allylmorpholine hydrobromide

4-Allylmorpholine hydrobromide

Cat. No.: B12926005
M. Wt: 208.10 g/mol
InChI Key: LIASSKZXWOSLNQ-UHFFFAOYSA-N
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Description

4-Allylmorpholine hydrobromide is an organic compound with the molecular formula C7H14BrNO. It is a derivative of morpholine, a heterocyclic amine, and contains an allyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allylmorpholine hydrobromide typically involves the reaction of morpholine with allyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated under reflux conditions. The product is then isolated by precipitation or extraction methods.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of hydrobromic acid in the presence of a suitable catalyst can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Allylmorpholine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Saturated amines and alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-Allylmorpholine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Allylmorpholine hydrobromide involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the morpholine ring can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Allylmorpholine: Similar structure but lacks the hydrobromide group.

    N-Allylmorpholine: Another derivative with similar reactivity.

    Morpholine: The parent compound without the allyl group.

Uniqueness

4-Allylmorpholine hydrobromide is unique due to the presence of both the allyl group and the hydrobromide ion. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.

Properties

Molecular Formula

C7H14BrNO

Molecular Weight

208.10 g/mol

IUPAC Name

4-prop-2-enylmorpholine;hydrobromide

InChI

InChI=1S/C7H13NO.BrH/c1-2-3-8-4-6-9-7-5-8;/h2H,1,3-7H2;1H

InChI Key

LIASSKZXWOSLNQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCOCC1.Br

Origin of Product

United States

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